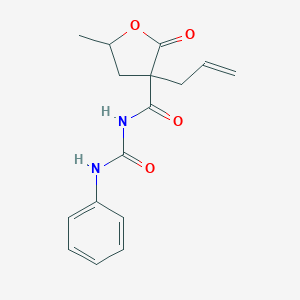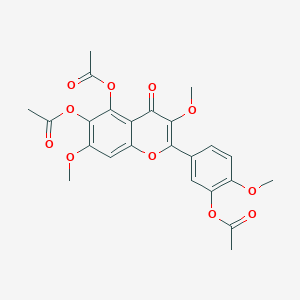
Cloruro de renio(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a red, crystalline, nonvolatile solid that is slightly soluble in water and more soluble in organic solvents such as acetone, methanol, and acetic acid . This compound is notable for its unique structure and properties, making it a subject of interest in various scientific fields.
Aplicaciones Científicas De Investigación
Rhenium(III) chloride has several applications in scientific research:
Mecanismo De Acción
Target of Action
Rhenium(III) chloride, also known as Rhenium trichloride, is a dark-red hygroscopic solid . It is used as a starting material for the synthesis of other rhenium complexes . One of its primary targets is peralkylated benzene-metal complexes, where it acts as an electron reservoir .
Mode of Action
It is known that it can react with peralkylated benzene-metal complexes . In the case of DNA interactions, some rhenium compounds have been shown to bind to non-canonical DNA forms in oncogene promoters .
Biochemical Pathways
It’s known that rhenium compounds can influence the cancer cells microenvironment . More research is needed to fully understand the biochemical pathways affected by Rhenium(III) chloride.
Pharmacokinetics
It is slightly soluble in water , which could impact its bioavailability. More research is needed to fully understand the pharmacokinetics of Rhenium(III) chloride.
Result of Action
It has been shown that rhenium compounds can accumulate in some cancer cells and influence the cancer cells microenvironment . More research is needed to fully understand the molecular and cellular effects of Rhenium(III) chloride’s action.
Action Environment
The action of Rhenium(III) chloride can be influenced by environmental factors. For instance, its stability can be enhanced by incorporating it into liposomes with a rigid shell and further coating the liposomes with chitosan . This prolongs the release of Rhenium(III) chloride from the delivery system .
Análisis Bioquímico
Biochemical Properties
Rhenium(III) chloride can react with peralkylated benzene-metal complexes that act as electron reservoirs This suggests that Rhenium(III) chloride may interact with certain enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Rhenium(III) chloride can be synthesized through several methods:
Thermal Decomposition of Rhenium Pentachloride: This method involves heating rhenium pentachloride in a nitrogen atmosphere, resulting in the formation of rhenium trichloride and chlorine gas.
Reaction with Sulfuryl Chloride: Rhenium powder is reacted with sulfuryl chloride, sometimes with the addition of aluminum chloride, to produce rhenium trichloride.
Heating of Rhenium Acetate Complexes: Heating rhenium acetate complexes under hydrogen chloride gas also yields rhenium trichloride.
Análisis De Reacciones Químicas
Rhenium(III) chloride undergoes various chemical reactions, including:
Oxidation: Rhenium(III) chloride can be oxidized to form rhenium tetrachloride and rhenium oxide tetrachloride.
Reduction: It can be reduced by reagents such as anhydrous tin (II) chloride to form rhenium metal.
Substitution: Rhenium(III) chloride can react with other chlorides or ligands to form different rhenium complexes.
Comparación Con Compuestos Similares
Rhenium(III) chloride can be compared with other rhenium halides and similar compounds:
Rhenium Pentachloride (ReCl₅): Unlike rhenium trichloride, rhenium pentachloride is more reactive and can be used to prepare rhenium trichloride through thermal decomposition.
Rhenium Tribromide (ReBr₃): Similar to rhenium trichloride, rhenium tribromide is another halide of rhenium with comparable properties and applications.
Rhenium Triiodide (ReI₃): This compound shares similar structural characteristics with rhenium trichloride but differs in its reactivity and solubility.
Rhenium(III) chloride stands out due to its unique structure, stability, and versatility in various chemical reactions and applications.
Propiedades
Número CAS |
13569-63-6 |
|---|---|
Fórmula molecular |
Cl3Re-3 |
Peso molecular |
292.56 g/mol |
Nombre IUPAC |
rhenium;trichloride |
InChI |
InChI=1S/3ClH.Re/h3*1H;/p-3 |
Clave InChI |
AICCWIPZKMGSJL-UHFFFAOYSA-K |
SMILES |
Cl[Re](Cl)Cl |
SMILES canónico |
[Cl-].[Cl-].[Cl-].[Re] |
Key on ui other cas no. |
13569-63-6 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Q1: What is the molecular formula and weight of rhenium trichloride?
A1: Rhenium trichloride exists primarily as a trimeric molecule with the formula Re3Cl9. Its molecular weight is 690.52 g/mol.
Q2: What is the structure of rhenium trichloride in the solid state?
A2: In the solid state, ReCl3 adopts a trimeric structure, Re3Cl9, featuring a triangular arrangement of three rhenium atoms. Each rhenium atom is bonded to two neighboring rhenium atoms and four chlorine atoms, resulting in a distorted octahedral coordination geometry. [, , ]
Q3: Does rhenium trichloride form hydrates?
A3: Yes, rhenium trichloride forms hydrates, including a 5/3-hydrate (ReCl3·5/3H2O) and a decahydrate ([Re3Cl9(H2O)3]·10H2O). These hydrates exhibit distinct crystal structures. In the 5/3-hydrate, hexagonally closest-packed [Re3Cl9(H2O)3] molecules are loosely held together by water molecules. In the decahydrate, [Re3Cl9(H2O)3] molecules are stacked in chains separated by crystal water molecules, forming a strong hydrogen bonding network. [, ]
Q4: What spectroscopic techniques are commonly used to characterize rhenium trichloride?
A4: Several spectroscopic techniques are employed for characterizing ReCl3, including:
- Infrared (IR) spectroscopy: Provides information about the vibrational modes of Re–Cl bonds and can help identify different rhenium chloride species. [, ]
- Raman spectroscopy: Offers complementary information to IR, particularly useful for identifying Re–Re stretching vibrations in the trimeric Re3Cl9 unit. []
- UV-Vis spectroscopy: Helps characterize electronic transitions within the Re3Cl9 cluster and its complexes. []
- Nuclear Quadrupole Resonance (NQR) spectroscopy: Provides insights into the electronic environment around chlorine atoms in ReCl3. []
- Mass Spectrometry: Allows for the determination of the molecular weight and fragmentation patterns of ReCl3 and its vapor phase complexes. [, ]
Q5: Is there evidence for the existence of Re3Cl9 clusters in solution?
A5: Yes, spectroscopic studies, such as Raman spectroscopy, suggest that the Re3Cl9 cluster persists in solutions of rhenium(III) chloride. The characteristic Raman bands associated with Re–Re stretching vibrations are observed in both the solid state and in solution. [, ]
Q6: How does rhenium trichloride behave at high temperatures?
A6: Rhenium trichloride exhibits vaporization at elevated temperatures. Studies have investigated the thermodynamic properties of its vaporization process. [, ]
Q7: Does rhenium trichloride react with other metal halides?
A7: Yes, ReCl3 interacts with other metal halides, forming mixed halide complexes. For instance, it reacts with aluminum chloride (AlCl3) in the vapor phase to form a Re–Al–Cl vapor complex. This interaction is evidenced by changes in the Raman spectra, suggesting the formation of a new species containing both rhenium and aluminum. []
Q8: What is the thermal expansion behavior of rhenium trichloride?
A8: The thermal expansion of ReCl3 has been studied and is related to its crystal structure. []
Q9: Does rhenium trichloride exhibit catalytic activity?
A9: Yes, recent studies suggest that ReCl3, particularly its reduced forms containing the Re3(8+) core, can act as catalysts for nitrile hydration reactions. For example, ReCl3 has been shown to facilitate the conversion of acetonitrile (CH3CN) to acetamide (CH3C(O)NH2). []
Q10: How does the redox chemistry of rhenium trichloride relate to its catalytic activity?
A10: The redox chemistry of ReCl3 plays a crucial role in its catalytic behavior. Reduction of ReCl3 generates species with Re3(8+) cores, which exhibit enhanced reactivity towards oxygen and other substrates. These reduced species are implicated in the catalytic hydration of nitriles. []
Q11: Are there any known applications of rhenium trichloride in organic synthesis?
A11: While still under investigation, the catalytic activity of rhenium trichloride in nitrile hydration reactions suggests its potential utility in organic synthesis. Further research may unveil additional applications in this area. []
Q12: Have computational methods been used to study the electronic structure and bonding in rhenium trichloride?
A12: Yes, computational studies, including Adaptive Natural Density Partitioning (AdNDP) analysis, have been conducted to elucidate the electronic structure and bonding characteristics of ReCl3. These studies provide insights into the nature of Re–Re and Re–Cl bonds in the trimeric Re3Cl9 unit. []
Q13: Are there any computational studies that investigate the reactivity of rhenium trichloride?
A13: While specific computational studies focusing on the reactivity of ReCl3 are limited in the provided research, computational chemistry can be employed to model reaction mechanisms, predict reaction outcomes, and gain a deeper understanding of the catalytic activity of ReCl3 and its derivatives.
Q14: How do structural modifications of rhenium trichloride affect its reactivity?
A14: Structural modifications, such as ligand substitution and changes in the oxidation state of rhenium, significantly influence the reactivity of ReCl3. For instance, the introduction of electron-donating ligands can enhance the electron density at the rhenium center, potentially increasing its reactivity towards electrophilic substrates. [, ]
Q15: Are there any reported examples of rhenium trichloride derivatives with potential biological activity?
A15: The provided research focuses primarily on the fundamental chemistry and catalytic properties of ReCl3. While there is no mention of specific ReCl3 derivatives with biological activity in these studies, ongoing research might explore the potential of such compounds in medicinal chemistry.
Q16: Have any studies investigated the potential of rhenium trichloride for therapeutic applications?
A16: The provided literature focuses on the fundamental aspects of ReCl3 chemistry. Further research is needed to assess its potential therapeutic applications.
Q17: What are the stability characteristics of rhenium trichloride under different conditions?
A17: The stability of ReCl3 is influenced by factors like temperature, moisture, and the presence of oxidizing or reducing agents. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















